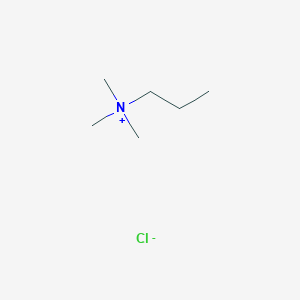

Trimethylpropylammonium Chloride

Description

Contextualization of Quaternary Ammonium (B1175870) Compounds in Contemporary Chemical Sciences

Quaternary ammonium compounds (QACs or quats) represent a significant class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). orst.eduwikipedia.org This permanent positive charge, which is independent of the solution's pH, distinguishes them from primary, secondary, or tertiary ammonium ions. wikipedia.org The structure of the attached groups influences the compound's function, environmental fate, and performance. nih.gov

QACs are utilized across a vast array of applications, serving primarily as antimicrobials, surfactants, preservatives, fabric softeners, antistatic agents, and dispersants. wikipedia.orgnih.gov They are integral components in disinfectants, cleaning products, personal care items like hair conditioners and shampoos, and various industrial processes. nih.govmass.gov The use of QACs, particularly as antimicrobials, has seen a significant increase, partly in response to global health events like the COVID-19 pandemic. nih.govmass.gov Their effectiveness against a broad spectrum of microorganisms, including certain bacteria and enveloped viruses, has cemented their importance in both household and industrial settings. wikipedia.orgmass.gov

Historical Development and Evolution of Trimethylpropylammonium Chloride Research

The broader class of quaternary ammonium compounds was first discovered in the early 1940s and has been in use for over eight decades. mass.gov Research into specific QACs like this compound is part of a larger, ongoing scientific effort to understand and harness the diverse properties of this chemical family. The evolution of research on this compound is tied to the unique characteristics imparted by its specific chemical structure—namely, the combination of three methyl groups and one propyl group attached to the central nitrogen atom. smolecule.com This particular substitution pattern influences its solubility and interaction characteristics compared to other QACs. smolecule.com Early research focused on the fundamental synthesis and characterization of such compounds, while contemporary studies delve into more specialized applications, such as their potential as ionic liquids and their role in advanced materials science. smolecule.com

Significance of this compound in Academic Research Disciplines

This compound holds particular significance in several academic research fields. It is often used as a reference compound in studies investigating the properties and behaviors of other ionic liquids, a class of salts with low melting points that are valued for their high thermal stability and low volatility. smolecule.com In biochemistry and proteomics, its ability to interact effectively with negatively charged molecules makes it a valuable tool in various assays. smolecule.com

Furthermore, the trimethylpropylammonium moiety is a key component of polymers like Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC). nih.govmdpi.com PMAPTAC is a cationic water-soluble polymer with wide-ranging applications in industries such as petroleum, papermaking, and cosmetics, making the study of its fundamental building blocks crucial. nih.govmdpi.com Limited research has also pointed towards potential antimicrobial properties, with one study noting moderate activity against Escherichia coli and Salmonella enterica. smolecule.com

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound is focused on several key objectives. A primary goal is the further exploration of its physicochemical properties to fully assess its potential as an ionic liquid for applications in solvent extraction and catalysis. smolecule.com Another significant area of investigation is the deeper analysis of its antimicrobial mechanisms to determine its effectiveness against a wider range of microorganisms. smolecule.com

In the field of materials science, research aims to utilize the compound in the synthesis of new materials. smolecule.com Studies on polymers containing the trimethylpropylammonium group, such as PMAPTAC, seek to understand their hydrolytic stability in various conditions (temperature, pH) to expand their application in high-temperature and acid-base environments. nih.govmdpi.com This includes investigating the hydrolysis mechanism, where the amide bond can break, releasing (3-aminopropyl)trimethylammonium chloride. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | trimethyl(propyl)azanium;chloride | smolecule.comnih.gov |

| CAS Number | 2877-24-9 | smolecule.comnih.govlookchem.com |

| Molecular Formula | C6H16ClN | smolecule.comnih.gov |

| Molecular Weight | 137.65 g/mol | smolecule.comnih.gov |

| Melting Point | 282-285 °C (decomposes) | lookchem.com |

| Canonical SMILES | CCCN+(C)C.[Cl-] | smolecule.comnih.gov |

| InChI Key | NRWCNEBHECBWRJ-UHFFFAOYSA-M | smolecule.comnih.gov |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Heavy Atom Count | 8 | lookchem.com |

| Complexity | 42.6 | nih.govlookchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(propyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N.ClH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWCNEBHECBWRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572982 | |

| Record name | N,N,N-Trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2877-24-9 | |

| Record name | Trimethylpropylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2877-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Chemical and Physicochemical Investigations of Trimethylpropylammonium Chloride

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of chemical compounds. For Trimethylpropylammonium Chloride, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, Raman), and mass spectrometry provides a comprehensive analysis of its cationic and anionic components.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of the trimethylpropylammonium cation. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, one can confirm the connectivity and arrangement of atoms within the molecule.

The trimethylpropylammonium cation, [CH₃CH₂CH₂N(CH₃)₃]⁺, has a distinct structure that would be reflected in its NMR spectra. The propyl group contains three chemically non-equivalent methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, while the three methyl groups attached to the nitrogen are equivalent.

¹H NMR: The proton spectrum would be expected to show four distinct signals: a triplet for the terminal methyl protons of the propyl group, a singlet for the nine equivalent protons of the N-methyl groups, and two multiplets for the two different methylene groups of the propyl chain. The integration of these signals would correspond to a 3:9:2:2 proton ratio.

¹³C NMR: The carbon spectrum would be expected to display four signals corresponding to the four unique carbon environments in the cation.

Anionic Component: The chloride anion (Cl⁻) is not directly observable by standard ¹H or ¹³C NMR spectroscopy.

Table 1: Expected ¹H and ¹³C NMR Resonances for the Trimethylpropylammonium Cation

| Atom Type | Group | Expected ¹H Signal | Expected ¹³C Signal |

|---|---|---|---|

| Carbon/Proton | Propyl -CH₃ | Triplet | Single Peak |

| Carbon/Proton | Propyl -CH₂- (adjacent to CH₃) | Multiplet | Single Peak |

| Carbon/Proton | Propyl -CH₂- (adjacent to N⁺) | Multiplet | Single Peak |

This table is predictive and based on the known structure of the compound. Experimental values are not available in the cited literature.

Expected characteristic vibrational bands would include:

C-H Stretching: Strong bands in the region of 2800-3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene groups.

C-H Bending: Bands in the 1300-1500 cm⁻¹ region due to the bending (scissoring, wagging, twisting) of the C-H bonds.

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds, typically appearing in the fingerprint region of the spectrum.

C-C Stretching: Skeletal vibrations from the carbon-carbon single bonds of the propyl group.

As a simple ionic salt, the spectra would not be complicated by numerous functional groups. The primary utility would be for purity confirmation against known standards. Detailed experimental FTIR and Raman spectra with specific band assignments for this compound are not widely reported in scientific literature.

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound, an ionic compound, electrospray ionization (ESI) would be a suitable technique.

The analysis would be expected to show a prominent peak for the intact cation, trimethylpropylammonium ([C₆H₁₆N]⁺). The theoretical exact mass of this cation is approximately 102.1283 m/z. Observation of this peak would confirm the molecular identity. Further fragmentation analysis (MS/MS) could be performed to verify the structure, likely showing the loss of neutral fragments such as methane (B114726) (CH₄) or propene (C₃H₆). However, specific experimental mass spectra and fragmentation patterns for this compound are not available in the reviewed literature.

Intermolecular Interactions and Solution Behavior

The behavior of this compound in solution is governed by a variety of intermolecular interactions, stemming from its ionic nature and the presence of both a charged head group and nonpolar alkyl chains.

The solvation of this compound is primarily driven by ion-dipole interactions between the quaternary ammonium (B1175870) cation and the chloride anion with polar solvent molecules. In aqueous solutions, the trimethylpropylammonium cation is surrounded by a hydration shell of water molecules. The positively charged nitrogen atom strongly interacts with the oxygen atoms of the water molecules, while the nonpolar propyl and methyl groups exhibit hydrophobic interactions, leading to a structuring of the surrounding water molecules.

Molecular dynamics simulations of aqueous trimethylammonium chloride solutions have provided insights into the local structure of the solvated ions. rsc.org These simulations suggest that there are significant solute-solute interactions and a notable degree of inhomogeneity in the solution, even at relatively low concentrations. rsc.org The chloride anion is also strongly hydrated, with water molecules oriented such that their hydrogen atoms point towards the anion.

In less polar organic solvents, the solubility and solvation of this compound are expected to be significantly lower than in water. Solvation in these systems would rely on weaker ion-dipole or ion-induced dipole interactions. The specific nature of the solvent, such as its polarity, hydrogen bonding capability, and size, would play a crucial role in determining the extent of solvation. frontiersin.org For instance, in protic solvents like alcohols, hydrogen bonding with the chloride anion would be a significant stabilizing interaction. In aprotic polar solvents, such as acetone (B3395972) or dimethyl sulfoxide, the interaction would be primarily through dipole-ion forces. frontiersin.org

The dynamics of solvation, which refer to the time-dependent response of the solvent to a change in the solute's electronic state, are complex for ionic species. For this compound, any change in its charge distribution would lead to a reorganization of the surrounding solvent molecules. This process involves both rotational and translational motions of the solvent molecules and is influenced by the viscosity and dielectric properties of the solvent. uiuc.edunih.govrsc.org

As a cationic species, the trimethylpropylammonium ion readily engages in electrostatic interactions with negatively charged species and macromolecules. These interactions are fundamental to many of its potential applications. The positively charged headgroup can form strong ion pairs with anions in solution and can bind to anionic sites on larger molecules such as proteins, peptides, and nucleic acids. explorationpub.comdovepress.comnih.govscilit.com

The interaction with macromolecules is not solely governed by electrostatics. The hydrophobic alkyl groups of the trimethylpropylammonium cation can also participate in hydrophobic interactions with nonpolar regions of a macromolecule. This dual nature of interaction (electrostatic and hydrophobic) is a characteristic feature of many quaternary ammonium compounds and influences their binding affinity and specificity. explorationpub.com

For example, the binding of quaternary ammonium compounds to proteins can lead to changes in the protein's conformation and activity. wikipedia.org The initial interaction is often driven by the electrostatic attraction between the cationic headgroup and negatively charged residues on the protein surface (e.g., aspartate, glutamate). Subsequent hydrophobic interactions between the alkyl chains and nonpolar pockets on the protein can further stabilize the complex. Molecular dynamics simulations are a powerful tool for studying these interactions at an atomic level, providing insights into the specific binding sites and the nature of the forces involved. researchgate.net

This compound, with its hydrophilic cationic head group and hydrophobic propyl tail, is expected to exhibit surface-active properties, although to a lesser extent than its longer-chain homologues. Surfactants, or surface-active agents, are molecules that preferentially adsorb at interfaces, such as the air-water interface, thereby lowering the surface tension of the system. nih.gov

The table below shows the CMC values for some alkyltrimethylammonium halides, illustrating the effect of alkyl chain length.

| Surfactant | Alkyl Chain Length | CMC (mM in water at 25°C) |

| Decyltrimethylammonium Bromide | 10 | ~65 nih.gov |

| Dodecyltrimethylammonium Bromide | 12 | ~16 nih.gov |

| Hexadecyltrimethylammonium Bromide | 16 | ~0.92 nih.gov |

Based on this trend, the CMC of this compound would be significantly higher than these values. The presence of electrolytes in the solution can also influence the surface activity and CMC of ionic surfactants. Generally, the addition of a salt with a common anion (in this case, a chloride salt) would decrease the CMC due to the shielding of the electrostatic repulsion between the cationic head groups, thus promoting micelle formation.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly molecular dynamics simulations, provide a powerful lens for investigating the properties of this compound at the molecular level.

Molecular dynamics (MD) simulations have been employed to study the structural and dynamic properties of aqueous solutions of trimethylammonium chloride. rsc.org These simulations model the system as a collection of atoms interacting through a set of potential energy functions known as a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecular behavior.

Simulations of aqueous trimethylammonium chloride have revealed important details about the local environment of the ions. rsc.org The radial distribution function (RDF), a key output of these simulations, describes the probability of finding an atom at a certain distance from another atom. The RDFs for the trimethylpropylammonium cation and water show a well-defined first solvation shell, indicating a strong interaction between the cation and the surrounding water molecules. These simulations also highlight the importance of solute-solute interactions, suggesting that the ions are not uniformly distributed throughout the solution but can form clusters or aggregates, even at low concentrations. rsc.org

To perform accurate MD simulations, a reliable force field is essential. Force fields for ionic liquids and related compounds, such as the CL&P and CL&Pol force fields, have been developed and can be adapted for this compound. researchgate.netuchicago.edu These force fields include parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). The accuracy of these parameters is crucial for obtaining simulation results that are consistent with experimental data. nih.govuiuc.edu

MD simulations can also provide insights into the dynamic properties of the system, such as the diffusion coefficients of the ions and the rotational dynamics of the cation. These dynamic properties are important for understanding transport phenomena in solutions of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

While specific quantum chemical studies focused exclusively on this compound are not extensively documented in publicly available literature, significant insights can be drawn from detailed investigations into its close structural analog, trimethylammonium chloride (TMAC). canada.ca Such studies, combining solid-state nuclear magnetic resonance (NMR) spectroscopy with quantum chemical calculations, provide a foundational understanding of the electronic structure and bonding within the core functional group. canada.ca

Research on solid trimethylammonium chloride has employed methods like Density Functional Theory (DFT) to predict various spectroscopic parameters. canada.ca Calculations have been performed to determine the relationship between the position of the hydrogen atom in the N∙∙∙H∙∙∙Cl fragment and key measurable parameters like nuclear quadrupole coupling constants (CQ) and chemical shifts. canada.ca For instance, calculations on a monomer of TMAC using the B3LYP functional with a 6-311G basis set optimized the N–H distance to 1.124 Å. canada.ca In contrast, calculations on the extended solid-state lattice using the CASTEP package resulted in a shorter N–H distance of 1.080 Å. canada.ca

These computational approaches are crucial for interpreting experimental data and predicting reactivity. The calculated parameters, such as the 35Cl CQ value, show a strong dependence on the molecular geometry. For the monomer structure, the calculated 35Cl CQ was -14.9 MHz, whereas for the extended lattice, it was -9.6 MHz. canada.ca The computed isotropic hydrogen chemical shifts for TMAC are typically in the range of 8–10 ppm for an N–H bond length of 1.0 Å, which is indicative of a moderately strong N–H∙∙∙Cl hydrogen bond. canada.ca The strong agreement between these calculated values and experimental NMR data confirms that the hydrogen is fully transferred to the nitrogen atom, forming a distinct N–H∙∙∙Cl hydrogen bond that largely defines the compound's solid-state structure and electronic environment. canada.ca

| Parameter | Calculation Method | Calculated Value |

|---|---|---|

| N-H Distance (Monomer) | B3LYP/6-311G | 1.124 Å |

| N-H Distance (Extended Lattice) | CASTEP (PBE) | 1.080 Å |

| 35Cl CQ (Monomer) | Not Specified | -14.9 MHz |

| 35Cl CQ (Extended Lattice) | Not Specified | -9.6 MHz |

| Isotropic Hydrogen Chemical Shift (δiso) | B3LYP/6-311++G(d,p) | 8 - 10 ppm (for r(N-H) = 1.0 Å) |

Predictive Modeling of Chemical Behavior in Solution and Solid States

Predictive modeling of the chemical behavior of this compound and related compounds is essential for understanding their stability and interaction in different environments.

In solution, the stability of the trimethylpropylammonium cation can be modeled by studying its hydrolysis under various conditions. Research on polymers containing the (3-methacrylamidopropyl) trimethylammonium chloride functional group provides a model for this behavior. mdpi.com Studies have shown that the hydrolysis rate of the amide group, which would lead to the release of (3-aminopropyl)trimethylammonium chloride, is dependent on both temperature and pH. mdpi.com By analyzing the viscosity loss of a polymer solution over time at different temperatures and pH levels, predictive models based on the Arrhenius equation can be developed. mdpi.com For a related polymer, the Arrhenius equations at pH 3, 7, and 11 were determined to be 1/τ = 200.34e^((−25.04)/RT), 1/τ = 9127.07e^((−38.90)/RT), and 1/τ = 4683.03e^((−39.89)/RT), respectively. mdpi.com Such models can forecast the compound's stability in aqueous solutions, which is critical for applications where it might be exposed to varying environmental conditions. mdpi.com

In the solid state, the behavior of this compound is largely governed by the intermolecular forces, particularly the N–H∙∙∙Cl hydrogen bond. canada.ca As established through quantum chemical calculations and NMR of its close analog, this hydrogen bond is a dominant feature. canada.ca The relatively small deuterium (B1214612) quadrupolar coupling constant (127 kHz in deuterated TMAC) is indicative of a moderately strong hydrogen bond. canada.ca The presence and strength of this bond dictate the crystal lattice structure and physical properties such as the melting point. The melting point for this compound is reported to be between 282-285 °C, at which point it decomposes. lookchem.com Any disruption to this hydrogen bonding network, for instance through thermal motion, would significantly alter the solid-state properties of the compound. canada.ca

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H16ClN | nih.govscbt.com |

| Molecular Weight | 137.65 g/mol | nih.govscbt.com |

| Melting Point | 282-285 °C (decomposes) | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Heavy Atom Count | 8 | lookchem.com |

| Complexity | 42.6 | lookchem.com |

Trimethylpropylammonium Chloride As an Ionic Liquid in Advanced Chemical Systems

Designation and Characterization of Trimethylpropylammonium Chloride as a Prototypical Ammonium-Based Ionic Liquid

This compound, with the chemical formula C₆H₁₆ClN, consists of a central nitrogen atom bonded to three methyl groups and one propyl group, forming a quaternary ammonium (B1175870) cation. This positive charge is balanced by a chloride anion. nih.govnih.gov While its structure is typical of a quaternary ammonium salt, its classification as an ionic liquid (IL) warrants a nuanced discussion.

Ionic liquids are conventionally defined as salts with a melting point below 100 °C. wikipedia.org Research suggests that TMPA-Cl could be considered a potential ionic liquid due to its inherent structural features, such as low volatility and high thermal stability. smolecule.com However, a critical point of distinction is its reported melting point of 282-285 °C, at which it also undergoes decomposition. lookchem.com This significantly exceeds the conventional threshold for ionic liquids. Therefore, while it shares some characteristics with ionic liquids, it is more accurately described as a high-melting quaternary ammonium salt that can be a component in the formation of eutectic mixtures with lower melting points, a common strategy to generate novel ionic liquids from solid salts. acs.org

The study of such compounds is crucial as they serve as foundational models for understanding the structure-property relationships in the broader class of ammonium-based ionic liquids. The systematic variation of alkyl chain lengths on the ammonium cation, for instance, allows for the fine-tuning of physicochemical properties.

Phase Behavior and Crystallization Dynamics

The phase behavior and crystallization of ionic liquids are critical parameters that dictate their operational range and applicability in various technologies.

Analysis of Melting and Freezing Transitions

Detailed experimental data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for pure this compound are not extensively available in the public domain. psu.eduresearchgate.net Such analyses would provide precise values for its melting point, freezing point, and any solid-solid phase transitions, offering a complete picture of its thermal behavior. The reported melting range of 282-285 °C with decomposition indicates that upon reaching this temperature, the compound does not simply transition from a solid to a liquid state but also breaks down chemically. lookchem.com The absence of a distinct, stable liquid phase at atmospheric pressure and high temperatures is a significant characteristic.

For comparison, the thermal behavior of other ammonium salts, such as ammonium nitrate (B79036), shows distinct endothermic melting peaks in DSC analysis. researchgate.net The study of binary mixtures of ionic liquids has shown that the melting points of the mixtures can be significantly lower than those of the individual components, a phenomenon that could be explored with TMPA-Cl to generate room-temperature ionic liquids. acs.org

Surface Melting and Crystallization Phenomena in Related Ammonium Ionic Liquids

While specific studies on the surface melting of this compound are not available, research on other ionic liquids provides valuable insights into this phenomenon. Surface-induced ordering is a known characteristic at the liquid-vapor interface of some ionic liquids, where a layered structure can form. nih.gov This surface ordering can have a different melting behavior compared to the bulk material. For instance, in some alkane melts, a surface-frozen crystalline monolayer can coexist with the molten bulk at temperatures slightly above the bulk freezing point. nih.gov In certain ionic liquids, a near-surface multilayer has been observed to exist at temperatures significantly above the bulk melting point. nih.gov The melting of these surface layers can be a complex process, sometimes driven by the melting of alkyl chains within the ionic liquid molecules. nih.gov

Solvation Characteristics and Solvent Design Principles

The ability of an ionic liquid to dissolve various solutes is determined by its solvation characteristics, which can be quantified using polarity scales and solvatochromic probe studies.

Polarity Scales and Solvatochromic Probe Studies

Solvatochromic probes are dye molecules whose UV-visible absorption spectrum is sensitive to the polarity of the surrounding solvent. znaturforsch.comkirj.ee By measuring the spectral shift of these probes in a solvent, one can determine empirical solvent polarity parameters, such as the Kamlet-Taft parameters: α (hydrogen-bond acidity), β (hydrogen-bond basicity), and π* (dipolarity/polarizability). stenutz.eustenutz.eu

Specific experimental data for the Kamlet-Taft parameters of pure this compound are not readily found in the literature. However, studies on other ammonium-based ionic liquids and deep eutectic solvents (DESs) provide a framework for understanding its potential behavior. For instance, in DESs composed of ammonium salts and carboxylic acids, the hydrogen-bond acidity (α) is primarily determined by the acidic component, while the hydrogen-bond basicity (β) is more influenced by the anion of the ammonium salt. nih.gov The dipolarity/polarizability (π*) is a function of both the cation and anion. nih.gov

It has been observed in other protic ionic liquids that increasing the alkyl chain length on the cation can lead to an increase in the hydrogen-bond basicity (β). mdpi.com Furthermore, the choice of anion has a significant impact on all solvatochromic parameters. mdpi.com Computational methods, such as those based on COSMO-RS theory, are also being developed to predict these parameters, which could be a valuable tool for designing solvents with desired properties. mdpi.com

The following table presents a hypothetical scenario for the Kamlet-Taft parameters of a related ammonium-based ionic liquid to illustrate the type of data obtained from such studies.

| Ionic Liquid | α (Hydrogen-Bond Acidity) | β (Hydrogen-Bond Basicity) | π* (Dipolarity/Polarizability) |

|---|---|---|---|

| [N₄₄₄₁][OAc] (Tetrabutyl-methylammonium Acetate) | 0.00 | 0.85 | 0.65 |

Spectroscopic Investigations of Solute-Solvent Interactions

The interactions between this compound and various solutes in solution have been effectively elucidated through several spectroscopic techniques. Methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in understanding the molecular-level interplay.

FTIR spectroscopy allows for the observation of changes in vibrational frequencies of functional groups within a molecule, which are sensitive to the surrounding chemical environment. For instance, in studies of polymers containing related quaternary ammonium structures, FTIR has been used to monitor the hydrolysis of amide or ester groups. The shifting or disappearance of characteristic absorption peaks, such as those for the C=O stretching in a carbonyl group or the N⁺(CH₃)₃ group, provides direct evidence of interactions with solvent molecules like water and subsequent chemical transformations mdpi.comresearchgate.net.

¹³C NMR spectroscopy is another powerful tool for mechanistic studies in ionic liquid environments. It can identify the products of reactions, such as hydrolysis, by detecting the unique chemical shifts of carbon atoms in the newly formed molecules. For example, in the hydrolysis of poly(3-methacrylamido propyl trimethyl ammonium chloride), ¹³C NMR was used to confirm the generation of the small molecule (3-aminopropyl) trimethylammonium chloride mdpi.com. Similarly, in studies of related ester-containing polymers, ¹³C NMR analysis identified choline (B1196258) chloride as a hydrolysis product mdpi.comnih.gov. These spectroscopic methods provide invaluable data on how the ionic liquid medium influences solute stability and reactivity.

Table 1: Spectroscopic Data for Functional Groups in Quaternary Ammonium Compounds and Related Structures

| Functional Group | Spectroscopic Technique | Observed Characteristic Peak/Shift | Reference |

|---|---|---|---|

| N⁺(CH₃)₃ | FTIR | ~950 cm⁻¹ | researchgate.net |

| Ester (–COO–) | FTIR | ~1160-1190 cm⁻¹ and ~1720-1730 cm⁻¹ | researchgate.net |

| Hydrolysis Product (Choline Chloride) | ¹³C NMR | Confirmed by comparison with reference spectra | mdpi.comnih.gov |

| Hydrolysis Product ((3-aminopropyl) trimethylammonium chloride) | ¹³C NMR | Confirmed by spectral analysis | mdpi.com |

Design Principles for Tunable Solvating Abilities

Ionic liquids (ILs) are often referred to as "designer solvents" because their physicochemical properties can be finely tuned for specific applications. ijbsac.org This tunability stems from the vast number of possible cation and anion combinations and the ease with which their structures can be modified. ijbsac.orgmdpi.com For this compound, the design principles for adjusting its solvating abilities revolve around modifications to both the cation and the anion.

The structure of the cation is a primary determinant of the IL's properties. Key design elements include:

Alkyl Chain Length: The length of the alkyl chains on the cation, such as the propyl and methyl groups in trimethylpropylammonium, significantly affects properties like viscosity, hydrophobicity, and thermal stability. Increasing the chain length generally leads to a more hydrophobic ionic liquid. nih.govijbsac.org

Cation Head Group: The nature of the charged headgroup influences interactions with solutes and surfaces. While the trimethylpropylammonium cation has a simple quaternary ammonium head, more complex headgroups can be designed to introduce specific functionalities or alter steric hindrance, which in turn affects solvation. nih.gov

The anion plays an equally crucial role in defining the IL's character. Replacing the chloride anion with others, such as nitrate (NO₃⁻), tetrafluoroborate (B81430) (BF₄⁻), or bis(trifluoromethylsulfonyl)imide (NTf₂⁻), can dramatically alter the IL's properties. For example, the miscibility with water is highly dependent on the anion's ability to coordinate with water molecules. ijbsac.org This principle allows for the creation of either hydrophilic or hydrophobic ionic liquids from the same cation.

By systematically varying these components, it is possible to design an ionic liquid with a tailored polarity, hydrogen bonding capability, and miscibility profile to optimally solvate a specific compound or facilitate a particular chemical process. ijbsac.orgresearchgate.net

Applications in Organic Synthesis and Reaction Media

Role as a Green Solvent for Enhanced Reaction Efficiency

This compound is a member of the quaternary ammonium salt class of ionic liquids, which are recognized as green alternatives to conventional volatile organic compounds (VOCs). mdpi.com The primary "green" attributes of these solvents are their negligible vapor pressure, high thermal stability, and wide liquid range, which reduce air pollution and potential for human exposure. ijbsac.orgresearchgate.net

Beyond their environmental benefits, ionic liquids like this compound can enhance reaction efficiency. Their unique solvating capabilities allow them to dissolve a wide variety of both polar and non-polar organic and inorganic compounds. ijbsac.orgresearchgate.net This can lead to higher reactant concentrations and improved reaction rates compared to traditional solvents where solubility may be a limiting factor. The ability to fine-tune the solvent's properties allows for the optimization of reaction conditions to favor a desired outcome, potentially increasing yields and selectivity. ijbsac.org For instance, in the synthesis of S-heterocyclic compounds, ionic liquids have proven to be an attractive medium, offering a compromise between high efficiency and mild reaction conditions. mdpi.com

Catalytic Effects in Various Organic Transformations

Ionic liquids can function not only as benign reaction media but also as catalysts. This compound may be utilized as a catalyst in certain reactions. smolecule.com The ionic nature of the solvent can stabilize charged transition states or intermediates, thereby lowering the activation energy of a reaction.

In some cases, the ionic liquid can be a direct participant in the catalytic cycle. For example, in the hydrolysis of amides under alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as the catalyst. The reaction rate is influenced by the ionic environment provided by the solvent, which can affect the availability of the catalytic species near the substrate. mdpi.com In other systems, such as the Friedel-Crafts acylation reaction, deep eutectic solvents (a class of ILs) have been shown to function as both the solvent and the acid catalyst. researchgate.net This dual role simplifies the reaction system and can enhance catalytic activity.

Mechanistic Studies of Reactions in Ionic Liquid Environments

Understanding how ionic liquids influence reaction pathways is crucial for their effective application. Mechanistic studies provide insight into the role of the solvent in facilitating chemical transformations.

One detailed example is the study of the hydrolysis mechanism of polymers containing amide linkages in an aqueous environment, which can be modeled as a reaction within an ionic solution. Under alkaline conditions, the hydrolysis proceeds via catalysis by OH⁻ ions. However, as the reaction progresses, the build-up of negatively charged carboxylate groups can repel the hydroxide ions, leading to a self-retardation effect that slows the reaction rate. mdpi.com Under acidic conditions, the mechanism involves protonation of the amide group, followed by nucleophilic attack by water and subsequent bond cleavage to form a carboxylic acid and an ammonium salt. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have also been employed to investigate reaction mechanisms in the presence of ionic species. For example, the Menshutkin reaction, which involves the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide, is known to be heavily influenced by solvent polarity. nih.gov DFT calculations can model the reactant complex, the transition state, and the final products, revealing how polar solvents stabilize the charged transition state and ionic products, thereby accelerating the reaction. nih.gov

Table 2: Summary of Reaction Studies in Ionic Environments

| Reaction Type | Key Finding | Method of Study | Reference |

|---|---|---|---|

| Amide Hydrolysis (Alkaline) | Reaction exhibits self-retardation due to repulsion between carboxylate product and OH⁻ catalyst. | Kinetic analysis, Titration | mdpi.com |

| Amide Hydrolysis (Acidic) | Mechanism involves protonation of the amide, followed by nucleophilic attack by water. | FTIR, ¹³C NMR | mdpi.com |

| Menshutkin Reaction (QAS formation) | Polar solvents stabilize the charged transition state and ionic products, accelerating the reaction. | DFT Computational Modeling | nih.gov |

| Cellulose (B213188) Cationization | Reaction efficiency is dependent on alkali concentration, temperature, and reaction method. | Kinetic analysis, Titration | researchgate.net |

Integration in Novel Materials Science and Engineering

The unique properties of this compound and related quaternary ammonium compounds make them valuable building blocks for the creation of novel materials. smolecule.com A significant application is in the chemical modification of natural and synthetic polymers to impart new functionalities.

A prominent example is the cationization of cellulose. Cellulose, a major component of cotton and wood, can be chemically modified using reagents like 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHTAC), a derivative that reacts with the hydroxyl groups of cellulose. researchgate.net This process grafts the positively charged quaternary ammonium group onto the cellulose backbone, transforming it into a cationic polymer. These modified materials have applications in the textile industry for improving dye fixation and in the paper industry to enhance strength and retention of fillers. The efficiency of this cationization reaction is a subject of detailed study, as it competes with a hydrolysis side reaction. researchgate.net

Beyond polymer modification, this compound can be used as a component in the synthesis of other advanced materials where its ionic nature, thermal stability, and specific interactions can be exploited. smolecule.com This includes its potential use as a template or structure-directing agent in the formation of porous materials or as a component in electrolyte systems for electrochemical devices.

Synthesis of Advanced Functional Materials Utilizing Ionic Liquid Properties

The unique physicochemical properties of this compound (TMPA-Cl), such as its ionic conductivity, thermal stability, and low vapor pressure, position it as a viable ionic liquid for the synthesis of advanced functional materials. smolecule.com Its role can be multifaceted, acting as a solvent, a template, or a catalyst in the formation of complex polymeric structures. Research into polymerized ionic liquids (PILs) has shown that incorporating the ionic liquid moiety directly into a macromolecular structure can yield materials with enhanced properties. researchgate.net

The synthesis of functional polymers often involves the use of monomers that can be polymerized to create materials with specific capabilities. For instance, monomers like 4-vinylbenzyl chloride can be reacted with various reagents to produce polymers with functional groups. researchgate.net While direct polymerization of TMPA-Cl is not typical, its structural components are relevant in the synthesis of cationic polymers. For example, the polymerization of monomers such as (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA) is well-documented. researchgate.net SARA ATRP (Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization) of AMPTMA has been successfully conducted in environmentally friendly solvents like water and ethanol/water mixtures. researchgate.net This process yields well-controlled polymers with narrow molecular weight distributions, demonstrating the feasibility of creating advanced polymeric materials based on the trimethylammonium cation structure. researchgate.net

These synthesized cationic polymers have potential applications in various fields. The high positive charge density from the ionic liquid groups can create strong electrostatic interactions with anionic molecules, making them suitable for applications like drug delivery systems. researchgate.net For example, positively charged polymers have been shown to effectively load anionic anti-inflammatory drugs like naproxen, with the release being controllable by environmental pH. researchgate.net

The table below outlines the synthesis conditions for a polymer analogous to those that could be synthesized using a functionalized trimethylpropylammonium-based monomer, based on findings for AMPTMA polymerization.

| Parameter | Condition | Reference |

|---|---|---|

| Polymerization Method | SARA ATRP | researchgate.net |

| Monomer | (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA) | researchgate.net |

| Solvent System | Water or Ethanol/Water Mixtures | researchgate.net |

| Catalyst System | Cu(0)/CuCl₂ with Me₆TREN ligand | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Resulting Polymer | Poly(AMPTMA) with controlled molecular weight and narrow dispersity | researchgate.net |

Surface Modification and Functionalization of Nanomaterials

This compound is utilized in the surface modification and functionalization of various nanomaterials, leveraging its quaternary ammonium structure to alter surface properties. This modification is crucial for enhancing the stability, dispersibility, and functionality of nanoparticles for advanced applications. nih.govnih.gov The functionalization can be achieved by grafting molecules containing the trimethylpropylammonium group onto the nanoparticle surface.

A prime example is the functionalization of silica (B1680970) nanoparticles. Commercially available 3-(Trimethylammonium)propyl-functionalized silica gel demonstrates the direct application of this chemical group in modifying nanomaterials. sigmaaldrich.com In this material, the trimethylammoniumpropyl group is covalently bound to the silica surface. This functionalization imparts a permanent positive charge to the silica particles, which is highly effective for applications such as solid-phase extraction or as a stationary phase in ion-exchange chromatography. The modification is typically achieved by reacting the surface silanol (B1196071) groups of silica with a suitable alkoxysilane containing the quaternary ammonium moiety. nih.gov

The properties of such functionalized silica are detailed in the table below.

| Property | Value | Reference |

|---|---|---|

| Functional Group | 3-(Trimethylammonium)propyl | sigmaaldrich.com |

| Substrate | Silica Gel | sigmaaldrich.com |

| Extent of Labeling | ~1.2 mmol/g | sigmaaldrich.com |

| Surface Area | ~500 m²/g | sigmaaldrich.com |

| Pore Size | 60 Å | sigmaaldrich.com |

| Particle Size | 200-400 mesh | sigmaaldrich.com |

Beyond silica, the principles of using quaternary ammonium compounds for surface modification extend to other nanomaterials, including gold nanoparticles (AuNPs). rsc.orgresearchgate.net The surface of AuNPs can be engineered by introducing ligands that possess a desirable functional group. nih.gov While direct studies using this compound for AuNP functionalization are not extensively detailed, analogous compounds like cetyltrimethylammonium bromide (CTAB) are commonly used to impart a positive charge and improve colloidal stability. rsc.org The trimethylpropylammonium cation can serve a similar role, with its propyl chain providing a degree of hydrophobic interaction while the charged headgroup ensures electrostatic repulsion between particles, preventing aggregation in solution. smolecule.com This surface charge is also instrumental in the electrostatic binding of negatively charged molecules, such as nucleic acids (siRNA), for biomedical delivery applications. rsc.org The functionalization process often involves the reduction of a gold precursor in the presence of the modifying agent, which then forms a capping layer on the nanoparticle surface. researchgate.net

Catalytic Applications of Trimethylpropylammonium Chloride

Principles and Mechanisms of Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a specialized form of heterogeneous catalysis designed to overcome the mutual insolubility of reactants. dokumen.pub In a typical PTC system, such as a biphasic mixture of an aqueous and an organic solvent, an ionic reactant (e.g., a nucleophile) is dissolved in the aqueous phase, while an organic substrate is dissolved in the organic phase. Due to the phase barrier, the reactants cannot interact. A phase transfer catalyst, which possesses both hydrophilic and lipophilic characteristics, transports the ionic reactant from the aqueous phase into the organic phase where the reaction can proceed. numberanalytics.com This process allows for reactions to occur under mild conditions, often with increased rates and higher selectivity, while minimizing the need for expensive or hazardous anhydrous solvents. numberanalytics.comresearchgate.net

The mechanism by which a quaternary ammonium (B1175870) catalyst facilitates a reaction is generally described by two primary models: the extraction mechanism and the interfacial mechanism. The prevailing pathway often depends on the specific reactants, catalyst structure, and reaction conditions. dokumen.pub

Extraction Mechanism: First formally proposed by Charles Starks, this pathway involves the catalyst, a quaternary ammonium salt (Q⁺X⁻), exchanging its original anion (X⁻) at the liquid-liquid interface for a reactant anion (Y⁻) from the aqueous phase. acs.org The newly formed lipophilic ion pair (Q⁺Y⁻) is then extracted from the aqueous or interfacial region into the bulk organic phase. operachem.com Within the organic phase, the anion (Y⁻) is highly reactive as it is poorly solvated and only loosely associated with the bulky quaternary cation. After reacting with the organic substrate (RZ) to form the product (RY), the catalyst, now paired with the leaving group anion (Z⁻), returns to the aqueous phase or interface to begin the cycle anew. operachem.com This mechanism is generally favored for catalysts with small to medium-sized alkyl groups. dokumen.pub

Interfacial Mechanism: Pioneered by Mieczysław Mąkosza, the interfacial model is often invoked for reactions involving the generation of carbanions from weakly acidic organic compounds using a concentrated aqueous base (e.g., NaOH). mdpi.com In this pathway, the deprotonation of the organic substrate occurs at the interface between the two phases. mdpi.com The quaternary ammonium cation (Q⁺) then extracts the newly formed carbanion from the interface into the organic phase as a lipophilic ion pair. operachem.comwiley-vch.de This ion pair subsequently reacts with an electrophile in the organic phase. The key distinction is that the initial anion generation happens at the phase boundary before being shuttled into the organic phase by the catalyst. mdpi.com

The catalytic activity is a function of the catalyst's ability to partition between the two phases.

Cation Size and Anion Activation: The size of the cation influences the reactivity of the anion it transports into the organic phase. Larger, bulkier cations, like tetrabutylammonium (B224687), create a greater distance between the positive charge of the nitrogen and the negative charge of the anion in the ion pair. princeton.edu This separation results in a "naked," less-shielded anion that is more reactive. operachem.com Smaller cations result in tighter ion pairs and a less reactive anion.

Design and Development of Advanced Trimethylpropylammonium Catalysts

The evolution of phase-transfer catalysis has led to the design of sophisticated catalysts that offer greater control over the reaction environment and simplify industrial processes. These advanced systems, incorporating the trimethylpropylammonium moiety, are engineered for enhanced stability, activity, and ease of recovery.

To overcome challenges associated with the separation of homogeneous catalysts like trimethylpropylammonium chloride from the product mixture, researchers have focused on immobilization techniques. biomedres.us Supported PTCs involve attaching the active catalytic component, the quaternary ammonium ion, to an insoluble matrix. This heterogenization of the catalyst allows for simple recovery through filtration, making it suitable for continuous industrial production. biomedres.usbiomedres.us

Common supports include:

Organic Polymers: Polystyrene resins and polyacrylonitrile (B21495) fibers are frequently used. biomedres.usbiomedres.us These polymers can be functionalized to covalently bond with the catalyst.

Inorganic Materials: Silica (B1680970) and alumina (B75360) are robust inorganic supports that can host the catalytic sites. biomedres.usacs.org

Nanomaterials: Magnetic nanoparticles have been explored as supports, allowing for magnetic separation of the catalyst from the reaction medium. biomedres.us

The primary advantage of immobilization is the prevention of product contamination and the potential for repeated catalyst use over multiple cycles, which is both economically and environmentally beneficial. biomedres.usbiomedres.us For instance, a fiber-supported multi-level quaternary ammonium salt demonstrated the efficacy of such systems. biomedres.us

Table 1: Comparison of Supports for Immobilized Trimethylpropylammonium Catalysts

| Support Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Organic Polymers | Polystyrene, Polyacrylonitrile | High loading capacity, functional versatility | Can swell or degrade in certain solvents, potential for lower thermal stability |

| Inorganic Materials | Silica, Alumina | High mechanical strength, thermal stability, solvent resistance | Lower catalytic activity compared to homogeneous counterparts, potential for pore diffusion limitations |

| Magnetic Nanoparticles | Fe₃O₄ Core with Silica Shell | Facile separation using an external magnetic field, high surface area | Potential for leaching of metal ions, can be costly to synthesize |

"Smart polymers" have been integrated into catalyst design to create systems that respond to external stimuli like temperature. researchgate.netcatalysis.blogrsc.org A temperature-controlled or thermoregulated phase-transfer catalyst can be developed by grafting the trimethylpropylammonium salt onto a thermoresponsive polymer. biomedres.us These polymers, such as poly(N-isopropylacrylamide), exhibit a Lower Critical Solution Temperature (LCST).

Below the LCST: The polymer-catalyst conjugate is soluble in the reaction medium and actively catalyzes the reaction. researchgate.net

Above the LCST: The polymer undergoes a phase transition and precipitates from the solution. researchgate.net

This behavior allows for the catalyst to be switched "on" and "off" by simple temperature changes, facilitating its recovery at the end of the reaction. biomedres.usyoutube.com

Reaction-controlled phase-transfer catalysis is another advanced strategy where the catalyst's solubility is dependent on the presence of a specific reactant. acs.org In one documented system, a catalyst designed for epoxidation was soluble and active only in the presence of the oxidant, hydrogen peroxide. acs.org As the hydrogen peroxide was consumed, the catalyst precipitated from the reaction mixture, allowing for its recovery and reuse. acs.org After two recycling instances, the catalyst maintained nearly the same level of activity. acs.org This approach intrinsically links catalytic activity to the reaction's progress, simplifying the separation process.

Table 2: Features of Stimuli-Responsive Phase-Transfer Catalysts

| Catalyst Type | Stimulus | Mechanism of Action | Key Advantage |

|---|---|---|---|

| Temperature-Controlled | Temperature | The catalyst is attached to a "smart polymer" that is soluble and active at one temperature and insoluble for recovery at another. researchgate.net | Catalyst recovery is achieved by simple heating or cooling of the reaction mixture. biomedres.us |

| Reaction-Controlled | Reactant Concentration | The catalyst is designed to be soluble (active) only when a specific reactant is present and precipitates once the reactant is consumed. acs.org | Catalyst separation is automated by the completion of the reaction, minimizing processing steps. acs.org |

To enhance catalytic performance beyond simple phase transfer, multifunctional catalysts are designed with additional chemical functionalities. A trimethylpropylammonium-based catalyst can be part of a larger structure that includes other active groups to influence reactivity and selectivity.

Bifunctional Catalysts: These systems incorporate a second functional group alongside the quaternary ammonium center. For example, adding a hydrogen-bond donor group like a (thio)urea or a basic amino moiety can help in deprotonation or stabilize transition states, leading to higher reaction rates and enantioselectivity in asymmetric synthesis. acs.orgmdpi.com The design of such catalysts requires placing the bifunctional groups in a suitable position to achieve the desired effect. acs.org

Multi-site Catalysts: For reactions involving divalent anions, catalysts with two or more quaternary ammonium sites (bis-quats) have shown dramatically better performance than mono-quaternary salts. acs.org The multiple cationic centers can more effectively bind and transfer the multivalent anion into the organic phase. acs.org Such catalysts could be particularly useful for reactions involving anions like carbonate or sulfate. acs.org

These sophisticated designs allow for a tailored approach to catalysis, where the catalyst structure is optimized for a specific chemical transformation. mdpi.comnih.gov

Catalyst Recovery, Recycling, and Sustainability in Industrial Processes

The sustainability of industrial processes heavily relies on the ability to recover and reuse catalysts, minimizing waste and reducing costs. researchgate.netfrontiersin.org For catalysts like this compound, several strategies have been developed to improve their lifecycle.

Immobilized Systems: As previously discussed, attaching the catalyst to a solid support is a primary method for ensuring easy recovery via filtration. biomedres.us

Extraction: The catalyst can be recovered from the organic product phase by washing with an aqueous solution. google.com Subsequent extraction of the aqueous wash with a different solvent, like a chlorinated alkane, can isolate the catalyst for reuse. google.com In some cases, treating the extract with a salt solution (e.g., sodium bromide) can ensure the catalyst is recovered with a consistent counter-ion. google.com

Precipitation: Stimuli-responsive systems, such as temperature- or reaction-controlled catalysts, allow for recovery by precipitation, a low-energy separation method. biomedres.usacs.org

Third-Phase PTC: In some liquid-liquid systems, the phase-transfer catalyst can form a distinct third liquid phase. researchgate.net This catalyst-rich middle layer can be easily separated and recycled multiple times, often with very high reaction rates and selectivity. researchgate.net This approach has been shown to reduce reaction times significantly compared to standard two-phase systems. researchgate.net

The chemical recycling of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) has employed quaternary ammonium salts, where the catalyst can be recovered and reused. researchgate.netbohrium.com Efficient recovery and recycling protocols are fundamental to the principles of green chemistry, making phase-transfer catalysis a more sustainable and economically viable technology for industrial applications. researchgate.netresearchgate.netnih.gov

Table 3: Methods for this compound Recovery and Recycling

| Recovery Method | Principle | Typical Efficiency | Sustainability Aspect |

|---|---|---|---|

| Filtration | The catalyst is immobilized on a solid support and is separated mechanically from the liquid product phase. biomedres.us | High; dependent on support stability. | Reduces solvent use for extraction, suitable for continuous flow reactors. biomedres.us |

| Solvent Extraction | The catalyst is washed from the organic phase into an aqueous phase, then extracted into a third solvent for isolation. google.comgoogle.com | 85-95% recovery has been reported for various quaternary ammonium salts. google.com | Allows for recovery from homogeneous reaction mixtures but requires additional solvent handling. |

| Stimuli-Induced Precipitation | A change in temperature or reactant concentration causes the catalyst to precipitate out of the solution. biomedres.usacs.org | High; catalyst often maintains high activity upon reuse. acs.org | Energy-efficient separation; avoids the use of extra extraction solvents. |

| Third-Phase Separation | The catalyst concentrates in a separate liquid phase that forms between the primary aqueous and organic layers. researchgate.net | Can lead to nearly complete catalyst recycle. researchgate.net | Enhances reaction rates and simplifies separation, promoting a circular process. |

Electrochemical Investigations and Applications of Trimethylpropylammonium Chloride

Trimethylpropylammonium Chloride as an Electrolyte Constituent

As a salt, this compound dissociates in suitable solvents to provide trimethylpropylammonium cations ([TMPA]⁺) and chloride anions (Cl⁻), thereby imparting electrical conductivity to the solution. Its utility as an electrolyte component is predicated on its ability to support charge transport and its stability within the desired electrochemical operating window.

Measurement of Electrical Conductivity and Ion Transport Properties

Similarly, specific data on the ion transport numbers of the trimethylpropylammonium cation and the chloride anion in solution are not readily found. The transport number, which represents the fraction of the total current carried by a specific ionic species, is crucial for understanding and modeling the behavior of electrochemical systems, particularly in batteries where concentration gradients can develop during operation.

Electrochemical Window and Stability in Various Electrode Systems

The electrochemical window of an electrolyte is the range of potentials within which the electrolyte remains stable and does not undergo oxidation or reduction. While specific studies defining the precise electrochemical window of this compound on various electrode materials (e.g., platinum, glassy carbon, etc.) are not widely published, its consideration for use in aqueous rechargeable zinc-halide batteries provides some context for its stability. google.comgoogleapis.comgoogle.com In such systems, the electrolyte must be stable enough to withstand the potentials required for the zinc deposition/stripping and halogen redox reactions. The stability of quaternary ammonium (B1175870) salts in electrochemical systems can be influenced by the nature of the cation and the anion, as well as the solvent and electrode materials used.

Ion Transfer and Transport Mechanisms at Liquid-Liquid and Solid-Liquid Interfaces

The transfer of ions across interfaces is a fundamental process in many electrochemical phenomena. The behavior of the trimethylpropylammonium ion at such interfaces is of interest for applications in areas like phase-transfer catalysis and ion-selective sensors.

Voltammetric Studies of Quaternary Ammonium Ion Transfer

Specific voltammetric studies focused solely on the transfer of the trimethylpropylammonium ion across liquid-liquid or solid-liquid interfaces are not prominently featured in the available literature. However, the general principles of quaternary ammonium ion transfer have been studied. These studies typically involve techniques like cyclic voltammetry to probe the thermodynamics and kinetics of ion transfer between two immiscible electrolyte solutions or between a solution and an electrode. Such investigations would be necessary to determine key parameters like the standard potential of transfer and the transfer coefficient for the [TMPA]⁺ ion.

Electrochemical Impedance Spectroscopy for Interfacial Dynamics and Charge Transfer

Applications in Electrochemical Devices and Processes

The primary documented application of this compound in electrochemical devices is as a component of the electrolyte in rechargeable zinc-halide batteries. google.comgoogleapis.comgoogle.com In these batteries, quaternary ammonium salts are often used as additives to the aqueous zinc halide electrolyte. Their role can be multifaceted, including potentially acting as a complexing agent for the halide ions and influencing the zinc deposition morphology to suppress dendrite formation, thereby improving the battery's cycle life and safety.

While its potential as an ionic liquid has been noted, suggesting possible applications in areas like electrodeposition and as a solvent for electrochemical reactions, concrete examples and detailed studies of its use in these capacities are scarce in the scientific literature. smolecule.com Further research would be needed to fully explore and validate its efficacy in these and other electrochemical processes.

Utilization in Ionic Liquid-Based Reference Electrodes

Ionic liquids (ILs) are considered for creating stable reference electrodes (REs), which are crucial for accurate electrochemical measurements. An ideal RE for IL systems should have a stable potential that is independent of the sample's composition. rsc.org The stability of such electrodes often depends on the properties of the ionic liquid used, such as the solubility in water and the lipophilicity of its cation and anion. rsc.org

A thorough investigation of reference electrodes in various ionic liquids like 1-butyl-3-butylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][Tf2N]) and 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethanesulfonyl)imide ([BMPyrr][Tf2N]) has highlighted the challenges and possibilities. idk.org.rs Studies have shown that reference electrodes based on Ag+/Ag or Fc+/Fc dissolved in an ionic liquid can provide a stable potential for over 15 hours, enabling reliable quantitative electrochemical analysis. idk.org.rs However, based on the available research, there are no specific documented examples of this compound being utilized as the primary ionic liquid component in the fabrication of reference electrodes. While it is used as a reference compound in broader studies of ionic liquids, its direct application in reference electrode construction is not detailed in the literature. rasayanjournal.co.in

Electrochemical Synthesis and Conversion Reactions

Quaternary ammonium-based ionic liquids, a class to which this compound belongs, are employed as electrolytes in various electrochemical processes due to their high thermal stability, negligible vapor pressure, and intrinsic conductivity. researchgate.net These properties make them suitable for applications like advanced rechargeable batteries and electrodeposition. researchgate.netmdpi.com

In the context of battery applications, ionic liquids with small ammonium cations are investigated as safe electrolytes. researchgate.net Studies on trimethyl ammonium-based ionic liquids explore how factors like the choice of anion (e.g., bis(trifluoromethanesulfonyl)imide [TFSI]⁻ or bis(fluorosulfonyl)imide [FSI]⁻), side-chain length, and the addition of lithium salts impact the electrolyte's transport properties and thermal behavior. researchgate.netresearchgate.net For instance, electrolytes with the [FSI]⁻ anion generally exhibit lower viscosity and faster dynamics compared to those with the [TFSI]⁻ anion. researchgate.net

While the electrochemical synthesis of this compound itself is not a common focus, its analogs are used as electrolyte media for conversion reactions. For example, the ammonium-based ionic liquid tri-n-butylmethylammonium chloride, [N₁₄₄₄]Cl, was selected as the electrolyte to study the electrochemical behavior of the uranyl ion (UO₂²⁺). mdpi.com In this medium, the irreversible reduction of U(VI) to U(IV) was observed, leading to the electrodeposition of uranium oxide (UO₂) onto a glassy carbon electrode. mdpi.com Such applications demonstrate the role of this class of ionic liquids in facilitating electrochemical conversions.

Electrocatalytic Activity in Ionic Liquid Environments

For example, in studies involving molecular catalysts like [Ni(cyclam)Cl₂] for CO₂ reduction, the solvent has a major impact on catalytic performance. mdpi.com Hydrophilic ionic liquids were found to promote catalytic activity, demonstrating the active role of the electrolyte environment. mdpi.com While specific studies detailing the electrocatalytic activity of this compound are limited, the general principles of ammonium-based ILs apply. The electrochemical stability of quaternary ammonium cations is among the highest reported, making them stable even under harsh cathodic conditions, which is advantageous for various electrocatalytic processes. researchgate.net

Corrosion Inhibition Studies and Mechanisms in Aqueous and Non-Aqueous Systems

Quaternary ammonium compounds are widely recognized as effective corrosion inhibitors for various metals, particularly steel, in acidic and neutral aqueous environments. rasayanjournal.co.inmdpi.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. idk.org.rsmdpi.com

Aqueous Systems

In aqueous solutions, the protective action of compounds related to this compound has been demonstrated through detailed electrochemical studies.

A study on a copolymer containing the closely related monomer 3-[(methacryloylamino)propyl]trimethylammonium chloride (MPTMACI) investigated its performance as a corrosion inhibitor for mild steel in a 3.5% NaCl solution. rasayanjournal.co.in The study utilized potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate its effectiveness. The results indicated that the copolymer acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. rasayanjournal.co.in The inhibition efficiency (IE%) was found to increase with the concentration of the inhibitor, reaching a maximum of 99.9% for an ionomer variant designated as MPTMACI-NCA. rasayanjournal.co.in This high efficiency is attributed to the blocking of active corrosion sites on the electrode surface through adsorption, leading to the formation of a stable protective film. rasayanjournal.co.in

Table 1: Potentiodynamic Polarization Data for Mild Steel in 3.5% NaCl with and without MPTMACI-NCA Copolymer Inhibitor

| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank (0 ppm) | -664 | 14.24 | - |

| MPTMACI-NCA (250 ppm) | -622 | 0.01 | 99.9 |

Data sourced from a study on a copolymer of 3-[(methacryloylamino)propyl]trimethylammonium chloride. rasayanjournal.co.in

In another study, the biopolymer N-(2-hydroxy-3-trimethyl ammonium)propyl chitosan (B1678972) chloride (HTACC) was evaluated as a corrosion inhibitor for mild steel in a 1M HCl solution. mdpi.com This compound also features the trimethyl ammonium functional group. Electrochemical tests confirmed that HTACC functions as a mixed-type inhibitor, affecting both anodic and cathodic processes. mdpi.com The inhibition efficiency increased with concentration, achieving a maximum of 98.9% at 500 ppm. mdpi.com The mechanism of inhibition was determined to be through adsorption on the steel surface, a process that was best described by the Langmuir adsorption isotherm. mdpi.com

The primary mechanism for this class of compounds involves the electrostatic interaction between the positively charged quaternary nitrogen atom and the negatively charged metal surface (in chloride-containing media), as well as potential chemisorption involving the sharing of electrons from heteroatoms (like nitrogen) with the metal's d-orbitals. This leads to a durable film that isolates the metal from the corrosive environment. mdpi.com

Non-Aqueous Systems

Corrosion in non-aqueous, aprotic organic solvents presents unique challenges compared to aqueous systems. Passive alloys that are highly resistant to corrosion in water can experience high dissolution rates in organic media due to factors like the limited availability of oxygen for passivation and the different behavior of aggressive anions. Research has shown that even highly resistant nickel-chromium-molybdenum alloys can undergo significant pitting and uniform corrosion in neutral acetonitrile (B52724) containing chloride ions.

Despite the need for effective inhibitors in such environments, particularly in industries like pharmaceuticals and chemical synthesis, there is a lack of specific studies in the available literature detailing the use or effectiveness of this compound as a corrosion inhibitor in non-aqueous systems.

Surface Chemistry and Adsorption Behavior of Trimethylpropylammonium Chloride

Adsorption Mechanisms on Solid Substrates and Mineral Surfaces

The adsorption of quaternary ammonium (B1175870) compounds (QACs) like TMPAC onto solid surfaces is a complex process governed by a combination of forces. The positively charged head group and the hydrophobic alkyl chain of these molecules dictate their interaction with different substrates.

Investigation of Selective Adsorption on Diverse Materials (e.g., Quartz, Hematite)

The selective adsorption of QACs is critical in mineral processing, particularly in the flotation-based separation of minerals like quartz (SiO₂) and hematite (B75146) (Fe₂O₃). Quartz, in aqueous solutions, typically possesses a negative surface charge across a wide pH range. This negative charge facilitates the strong electrostatic attraction of cationic surfactants like TMPAC. The adsorption of the positively charged trimethylpropylammonium headgroup onto the negatively charged quartz surface is the primary driving force for its accumulation at the solid-liquid interface.

In contrast, the surface of hematite can be positively or negatively charged depending on the pH of the solution. The point of zero charge (PZC) of hematite is generally around pH 6-8. Below this pH, the surface is positively charged, leading to electrostatic repulsion with cationic collectors like TMPAC, thus hindering adsorption. Above the PZC, the hematite surface becomes negatively charged, and adsorption of cationic surfactants can occur. However, studies on similar QACs like Cetyl Trimethyl Ammonium Chloride (CTAC) have shown a much stronger adsorption on quartz compared to hematite even under conditions where both minerals have a negative surface charge. mdpi.commtroyal.ca This selectivity is crucial for processes like reverse flotation, where the goal is to float the gangue mineral (quartz) away from the valuable mineral (hematite).

The length of the alkyl chain in QACs also plays a role in their adsorption behavior. While specific data for the short-chained TMPAC is scarce, studies on other QACs suggest that longer alkyl chains generally lead to stronger adsorption and better flotation performance due to increased hydrophobicity.

Role of Electrostatic Interactions and Hydrogen Bonding in Adsorption Phenomena

The primary mechanism for the adsorption of cationic surfactants like TMPAC on negatively charged surfaces such as quartz is electrostatic interaction. The positively charged quaternary ammonium headgroup is strongly attracted to the negatively charged sites on the mineral surface.

In addition to electrostatic forces, hydrogen bonding can also contribute to the adsorption process. While the quaternary ammonium group itself does not have hydrogen bond donating capabilities, it can act as a hydrogen bond acceptor. nih.gov More significantly, water molecules can bridge between the surfactant and the mineral surface, facilitating hydrogen bonding interactions. The oxygen atoms on the surface of minerals like quartz can act as hydrogen bond acceptors, interacting with water molecules that are also associated with the cationic headgroup of the surfactant.

Interfacial Phenomena and Amphiphilic Properties

As a quaternary ammonium salt with a propyl chain, Trimethylpropylammonium Chloride exhibits amphiphilic properties, meaning it has both a hydrophilic (the charged headgroup) and a moderately hydrophobic (the propyl chain) part. This dual nature governs its behavior at interfaces.

Critical Micelle Concentration and Aggregation Behavior

Surfactants in aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into aggregates called micelles. The CMC is a key parameter that indicates the efficiency of a surfactant. For homologous series of alkyl trimethylammonium halides, the CMC is highly dependent on the length of the alkyl chain.

Table 1: Critical Micelle Concentration of a Homologous Series of Alkyl Trimethylammonium Bromides at 25°C

| Compound | Alkyl Chain Length | CMC (mol/L) |

| Hexyltrimethylammonium Bromide | 6 | 0.47 |

| Octyltrimethylammonium Bromide | 8 | 0.13 |

| Decyltrimethylammonium Bromide | 10 | 0.065 |

| Dodecyltrimethylammonium Bromide | 12 | 0.016 |

| Tetradecyltrimethylammonium Bromide | 14 | 0.0036 |

| Cetyltrimethylammonium Bromide | 16 | 0.00092 |

This table illustrates the general trend of decreasing CMC with increasing alkyl chain length for a homologous series of quaternary ammonium salts. The CMC for this compound (C3) would be expected to be higher than that of Hexyltrimethylammonium Bromide.

Impact on Surface Wettability and Energy of Materials